2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol 2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461049
InChI: InChI=1S/C8H11BrN2O/c9-8-5-7(1-2-11-8)6-10-3-4-12/h1-2,5,10,12H,3-4,6H2
SMILES: C1=CN=C(C=C1CNCCO)Br
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol

2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol

CAS No.:

Cat. No.: VC13461049

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol -

Specification

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
IUPAC Name 2-[(2-bromopyridin-4-yl)methylamino]ethanol
Standard InChI InChI=1S/C8H11BrN2O/c9-8-5-7(1-2-11-8)6-10-3-4-12/h1-2,5,10,12H,3-4,6H2
Standard InChI Key PFSRKQIFCXMTLO-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1CNCCO)Br
Canonical SMILES C1=CN=C(C=C1CNCCO)Br

Introduction

Key Findings

2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol (C₈H₁₁BrN₂O) is a brominated pyridine derivative with a molecular weight of 231.09 g/mol. Its synthesis leverages palladium-catalyzed cross-coupling and nucleophilic substitution reactions, achieving yields up to 99% in optimized conditions . The compound exhibits structural versatility, enabling functionalization at the bromine site for pharmaceutical intermediates, such as endothelin receptor antagonists and GABAa receptor agonists . While detailed physicochemical data remain limited, its reactivity profile suggests utility in organic synthesis and drug development.

Structural and Molecular Characteristics

Chemical Identity

2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol features a pyridine ring substituted with a bromine atom at position 2 and an ethanolamine moiety at position 4. The IUPAC name is 2-[(2-bromopyridin-4-yl)methylamino]ethanol, with a canonical SMILES representation of C1=CN=C(C=C1CNCCO)Br . The presence of both amino and hydroxyl groups enhances its potential for hydrogen bonding and coordination chemistry, critical for biological interactions .

Molecular Properties

  • Molecular Formula: C₈H₁₁BrN₂O

  • Molecular Weight: 231.09 g/mol

  • InChI Key: PFSRKQIFCXMTLO-UHFFFAOYSA-N

  • XLogP3: 1.2 (predicted moderate lipophilicity)

The bromine atom introduces steric and electronic effects, influencing reactivity in cross-coupling reactions, while the ethanolamine side chain enables solubility in polar solvents .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A patent (CN110746345B) outlines a six-step synthesis starting from 4-bromo-2-bromomethylphenol :

  • Protection with MEMCl: Reacting 4-bromo-2-bromomethylphenol with MEMCl in methylene chloride yields 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene (99.4% yield) .

  • Borylation: Treatment with trimethyl borate generates a boronic acid intermediate, facilitating Suzuki-Miyaura coupling with 2-bromopyridine using [Pd(dppf)Cl₂] .

  • Oxidation and Deprotection: Selective oxidation of the methylene group followed by MEM deprotection with TiCl₄ produces the ketone intermediate .

  • Rearrangement and Hydrolysis: Reaction with 2-bromoisobutyramide under basic conditions yields the final product (95.6% yield) .

Nucleophilic Substitution

Alternative routes involve reacting 2-bromo-4-pyridinecarbaldehyde with ethanolamine under reductive amination conditions. Sodium borohydride in ethanol at 25°C achieves moderate yields, though optimization is required for scalability.

Comparative Analysis

MethodYield (%)Key AdvantagesLimitations
Palladium-Catalyzed 95.6High atom economy, scalableRequires toxic solvents (DMAC)
Nucleophilic60–70Mild conditions, fewer stepsLower yield, purification challenges

Applications in Pharmaceutical Chemistry

Intermediate for Anesthetic Agents

The compound’s structural analogs serve as intermediates in remazolam synthesis, a short-acting GABAa receptor agonist . The bromine atom enables further functionalization via Buchwald-Hartwig amination or Ullmann coupling, critical for introducing pharmacophores .

Endothelin Receptor Antagonists

Derivatives with bromophenyl substituents exhibit potent endothelin receptor antagonism. For example, compound 57 (Table 1) showed IC₅₀ values of 1.6 nM (ETₐ) and 461 nM (ETₐ), reducing mean arterial pressure by −14 mmHg in hypertensive rats .

Table 1: In Vivo Efficacy of Bromophenyl Derivatives

CompoundR₁ETₐ IC₅₀ (nM)ETₐ IC₅₀ (nM)ΔMAP (mmHg)
57Benzyl-NH–1.6461−14 ± 3
60Methyl-NH–1.7812−21 ± 6
62n-Butyl-NH–0.3158−16 ± 4

Muscarinic Acetylcholine Receptor Modulators

Analogous structures, such as 3g (C₁₀H₁₄BrN₃O₂), act as positive allosteric modulators (PAMs) for M₃ mAChR, enhancing receptor activity by 36-fold at 1 µM . This highlights potential applications in treating smooth muscle disorders .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the ethanolamine chain and pyridine substituents to optimize receptor binding .

  • Green Chemistry: Replacing DMAC with biodegradable solvents (e.g., cyclopentyl methyl ether) in large-scale synthesis .

  • Biological Screening: Evaluate anticancer and anti-inflammatory activity, leveraging bromine’s role in halogen bonding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator